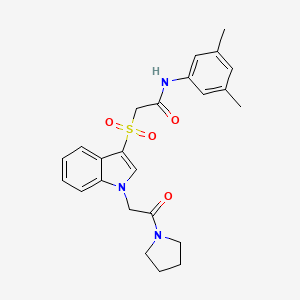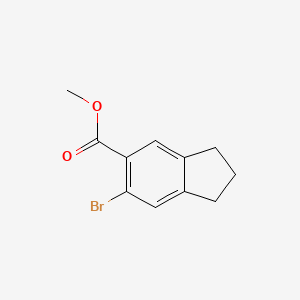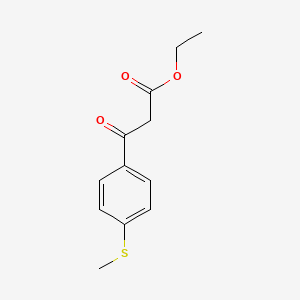
Boc-ile-N(och3)CH3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-ile-N(och3)CH3” is a chemical compound with the molecular formula C13H26N2O4 . It is also known by other names such as BOC-ILE-NME (OME), BOC-L-ISOLEUCINE N-METHOXY-N-METHYL AMIDE, BOC-L-ISOLEUCINE N,O-DIMETHYLHYDROXAMIDE, and N-ALPHA-T-BOC-L-ISOLEUCINE N-METHOXY-N-METHYL AMIDE .
Synthesis Analysis
The synthesis of “Boc-ile-N(och3)CH3” involves 4 synthesis methods . The reaction conditions involve the use of 4-methyl-morpholine and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at -15 degrees Celsius for 1 hour .Molecular Structure Analysis
The molecular structure of “Boc-ile-N(och3)CH3” is represented by the molecular formula C13H26N2O4 . The InChI Key is QOGDJNZWRYUFQH-UWVGGRQHSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-ile-N(och3)CH3” include the use of 4-methyl-morpholine and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at -15 degrees Celsius for 1 hour .Physical And Chemical Properties Analysis
“Boc-ile-N(och3)CH3” has a molecular weight of 274.36 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Peptide Design and Conformational Studies
Design and Structural Analysis of Peptides
The peptide Boc-L-Val-ΔPhe-ΔPhe-L-Ile-OCH3 was synthesized and analyzed for its crystal and molecular structure using X-ray diffraction. The peptide exhibited a right-handed 3_10-helical conformation, influenced by its constituent amino acids and molecular interactions. This research demonstrates the application of Boc-ile-N(och3)CH3 in studying peptide structures and designing peptides with specific conformations (Bhatia et al., 1999).
Understanding Peptide Folding
The study of peptides with alpha, beta-dehydro residues like Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3 contributes to understanding how different amino acid sequences and modifications affect peptide folding and conformation. The research findings are significant for designing peptides with desired structural features and functionalities (Bhatia et al., 1999).
Synthesis and Analysis of Model Peptides
The peptide Boc-Ile-ΔAla-OCH3 was synthesized to study its three-dimensional structure in different solvents. This research highlights the use of Boc-ile-N(och3)CH3 in synthesizing model peptides to understand their structural properties under various conditions (Dey et al., 2005).
Exploration of Peptide Molecular Conformation
Research involving peptides like N-Boc-L-Val-delta Phe-L-Ile-OCH3 has contributed to the exploration of their molecular conformation, providing insights into the structural aspects of peptides and their potential applications in scientific research (Dey, Mitra, & Singh, 2009).
Development of Looping Structures in Peptides
The study of linear hexapeptide Boc-(D-Ala-ΔZPhe-L-Ala)2-OCH3 demonstrates the formation of novel looping structures in peptides, which can have implications in designing peptides for specific functions or properties (Inai et al., 2001).
Biomedical and Chemical Applications
Antioxidant Activity of Peptide Compounds
The synthesis and characterization of chiral N-boc organotellurium compounds, which contain peptide groups, revealed significant antioxidant activity. This finding suggests potential biomedical applications of Boc-ile-N(och3)CH3 derivatives (Revanna et al., 2016).
Study of Peptide Oscillation Modes
Terahertz time-domain spectroscopy was used to study the accordion-like oscillation modes of helical peptides, including Boc-(l-Ala-Aib)n-OCH3. Such research can contribute to understanding the dynamic behaviors of peptides and their potential applications (Itagaki et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(2S,3S)-1-[methoxy(methyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-8-9(2)10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGDJNZWRYUFQH-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ile-N(och3)CH3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2395123.png)
![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)


![2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2395132.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)-2-pyrrolidinone](/img/structure/B2395135.png)
![2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2395137.png)
![N-cyclohexyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2395139.png)
![2-[4,7,8-Trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2395140.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395143.png)